

# Application Notes & Protocols: In Vitro Evaluation of Lunula Dual-Wavelength Laser on Dermatophytes

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## Compound of Interest

Compound Name: *Lumula*

Cat. No.: *B10768075*

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## Introduction

Onychomycosis, a fungal infection of the nail, is predominantly caused by dermatophytes such as *Trichophyton rubrum*. The Lunula® laser is a non-thermal device that has received FDA 510(k) clearance for promoting the temporary increase of clear nail in patients with onychomycosis[1][2]. The device employs a dual-wavelength system, utilizing 405 nm (violet) and 635 nm (red) light, to elicit a photochemical and photobiomodulatory response[3]. These application notes provide a detailed framework for the in vitro evaluation of the Lunula laser's antifungal efficacy in a controlled laboratory setting, intended for researchers in mycology, dermatology, and drug development.

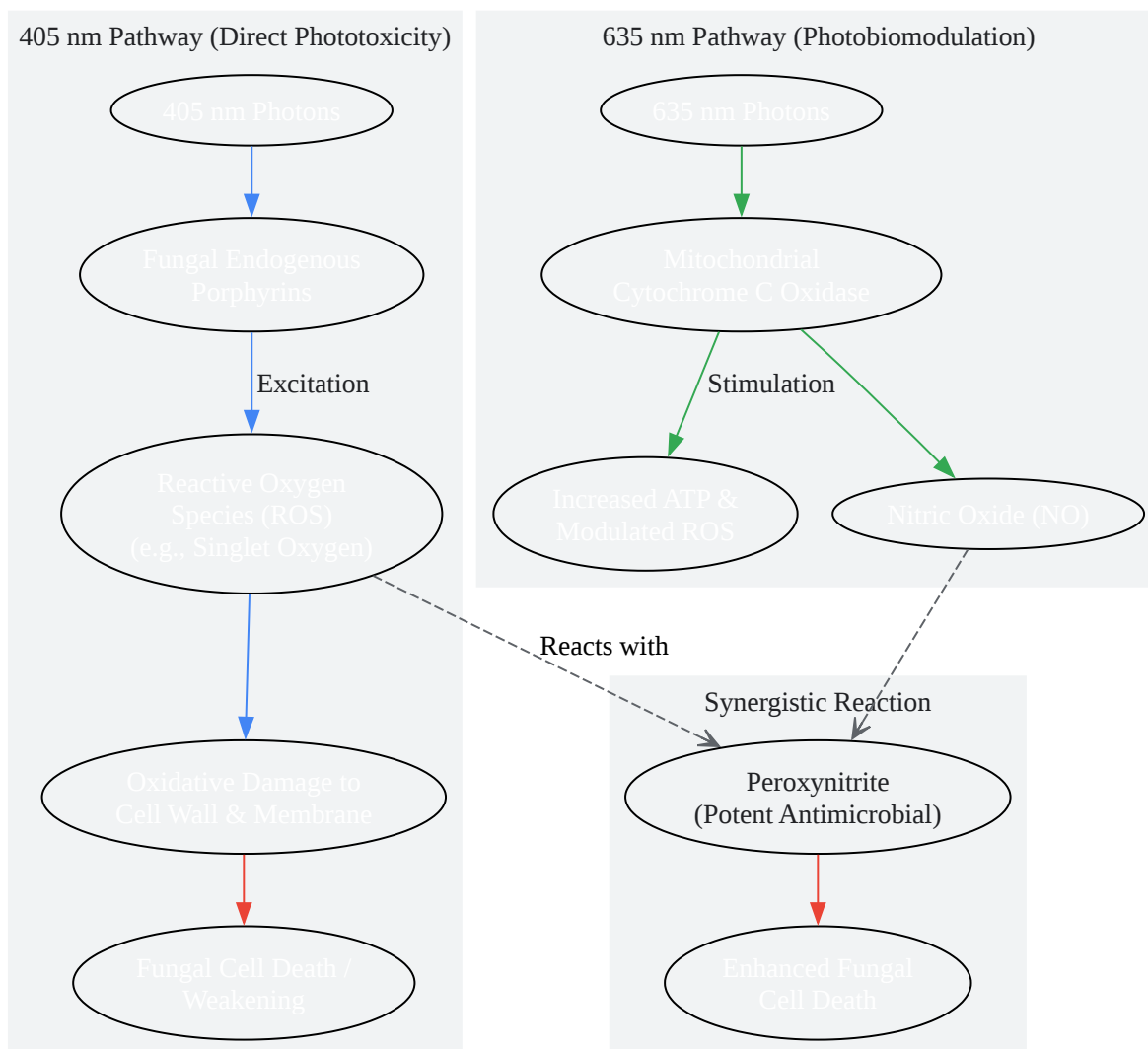
## Principle of Action: A Dual-Wavelength Synergistic Mechanism

The Lunula laser's mechanism is not based on thermal ablation but on a synergistic photochemical reaction[4]. The two wavelengths are proposed to function as follows:

- **405 nm Wavelength (Direct Antifungal Effect):** This violet light is absorbed by endogenous porphyrins within fungal cells. This absorption excites the porphyrins, leading to the generation of cytotoxic Reactive Oxygen Species (ROS), such as singlet oxygen. This process induces oxidative stress, damaging fungal cell walls and membranes, ultimately weakening and killing the pathogen.

- **635 nm Wavelength (Photobiomodulation):** This red light is absorbed by cytochrome c oxidase within the mitochondrial respiratory chain of both host immune cells and potentially fungal cells. This absorption is theorized to enhance electron transport, leading to increased production of Adenosine Triphosphate (ATP) and a separate, controlled release of ROS. In host tissue, this cascade is believed to stimulate the fungicidal capacity of immune cells (e.g., neutrophils) and improve microcirculation, aiding the natural immune response against the pathogen weakened by the 405 nm light. A proposed synergistic reaction involves the 635 nm light generating Nitric Oxide (NO), which reacts with ROS produced by the 405 nm light to form peroxynitrite, a powerful antimicrobial agent.

## Proposed Fungal Signaling Pathway



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Caption: Proposed synergistic mechanism of the Lunula laser's dual wavelengths.

## Experimental Protocols

The following protocols are designed to assess the in vitro efficacy of the Lunula laser against common dermatophytes.

## Protocol 1: Fungal Growth Inhibition Assay

This protocol measures the direct inhibitory effect of laser irradiation on the growth of fungal colonies on an agar medium.

### Materials:

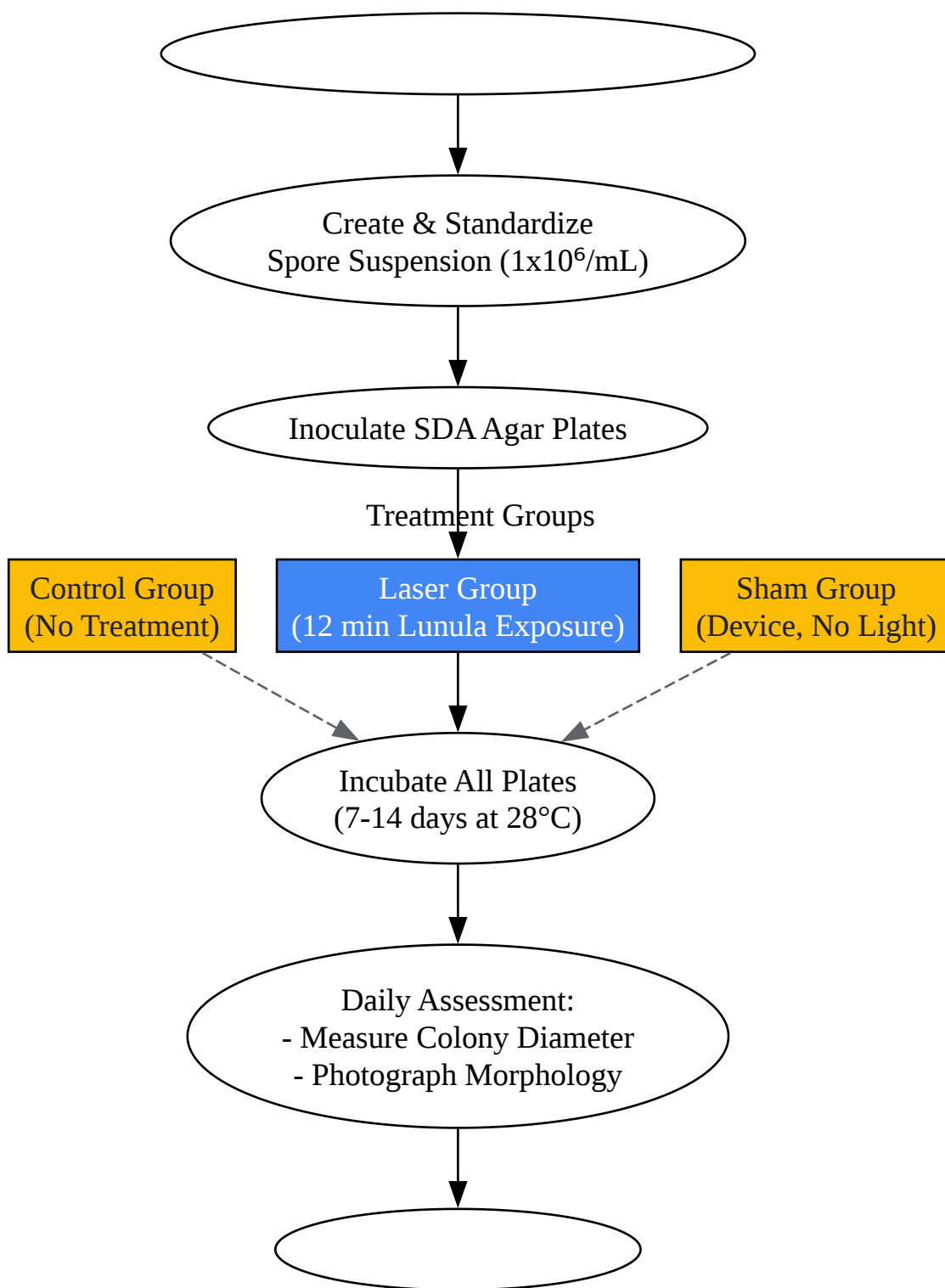
- *Trichophyton rubrum* (e.g., ATCC 28188) or other relevant dermatophyte strains.
- Sabouraud Dextrose Agar (SDA) plates.
- Sterile saline solution (0.9%) with 0.05% Tween 80.
- Sterile inoculating loops and spreaders.
- Hemocytometer or spectrophotometer for spore counting.
- Incubator (28-30°C).
- Lunula laser device.
- Digital caliper or imaging system with analysis software.

### Methodology:

- **Fungal Culture Preparation:** Culture *T. rubrum* on SDA plates for 10-14 days at 28°C until mature sporulation is observed.
- **Spore Suspension:** Harvest spores by gently flooding the plate with sterile saline/Tween 80 solution and scraping the surface.
- **Standardization:** Adjust the spore suspension to a final concentration of  $1 \times 10^6$  spores/mL using a hemocytometer.
- **Inoculation:** Pipette 100 µL of the standardized spore suspension onto the center of fresh SDA plates. Spread evenly. Allow plates to dry in a laminar flow hood.

- Experimental Groups:
  - Control Group: Inoculated plates with no laser exposure.
  - Laser Group: Inoculated plates exposed to the Lunula laser.
  - Sham Group: Inoculated plates placed in the device for the treatment duration without activating the laser.
- Irradiation:
  - Place the open agar plates (lids removed) inside the Lunula laser device. The standard clinical protocol involves a 12-minute exposure cycle.
  - Ensure the agar surface is at the specified treatment distance from the laser diodes (approx. 4 inches).
  - Activate the device for a full 12-minute cycle, exposing the plates to both 405 nm and 635 nm wavelengths simultaneously.
- Incubation: Following irradiation, replace the lids and incubate all plates (Control, Laser, Sham) at 28°C for 7-14 days.
- Assessment:
  - Measure the diameter of the fungal colonies daily using a digital caliper.
  - Calculate the area of growth inhibition for the laser-treated plates compared to the controls.
  - Document morphological changes (e.g., pigmentation, colony texture) via photography.

## Experimental Workflow Diagram



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Caption: Workflow for the in vitro fungal growth inhibition assay.

## Data Presentation

While specific in vitro studies for the Lunula device are not widely published, data from studies using its constituent wavelengths on various fungi provide a basis for expected outcomes. The following tables summarize relevant quantitative findings from the literature.

### Table 1: In Vitro Antifungal Efficacy of 405 nm Light

This table presents data on the required energy dose (fluence) of 405 nm light to achieve a significant reduction in fungal viability.

Fungal Species	Light Source	Fluence for 5-log <sub>10</sub> CFU/mL Reduction (J/cm²)	Reference
Saccharomyces cerevisiae	405 nm LED Array	288	
Candida albicans	405 nm LED Array	576	
Aspergillus niger (dormant conidia)	405 nm LED Array	2300	

Note: CFU = Colony Forming Units. Data is derived from studies using high-intensity LED arrays, and results may vary with the Lunula's laser diode system.

### Table 2: Lunula Laser Device Specifications

This table provides the technical specifications of the device used in clinical and laboratory settings.

Parameter	Specification	Reference(s)
Wavelengths	405 nm (violet) and 635 nm (red)	
Laser Class	Class 2	
Configuration	2 line-generated laser diode modules	
Modulation	Constant Wave (CW)	
Power Output (Diode)	405 nm: 23.5 - 25.5 mW635 nm: 15.5 - 17.5 mW	
Standard Treatment Time	12 minutes	

## Expected Outcomes & Further Research

Based on the proposed mechanisms, laboratory studies should demonstrate a statistically significant inhibition of fungal growth in the laser-treated group compared to control and sham groups. Further research should focus on:

- **Dose-Response Studies:** Evaluating the effect of varying exposure times (e.g., 6, 12, 24 minutes) on fungal viability.
- **Mechanism Validation:** Utilizing fluorescent probes to quantify the production of intracellular ROS and ATP in fungal cells post-irradiation.
- **Combination Studies:** Assessing the synergistic effects of Lunula laser treatment with sub-inhibitory concentrations of topical antifungal agents.
- **Strain Variability:** Testing the efficacy across a broader panel of clinically relevant dermatophyte and yeast isolates, including resistant strains.

These protocols and notes provide a foundational methodology for the rigorous scientific investigation of the Lunula laser's antifungal properties in a preclinical laboratory setting.



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- To cite this document: BenchChem. [Application Notes & Protocols: In Vitro Evaluation of Lunula Dual-Wavelength Laser on Dermatophytes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10768075#applying-lunula-laser-for-toenail-fungus-in-a-lab-setting]

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